trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid

Description

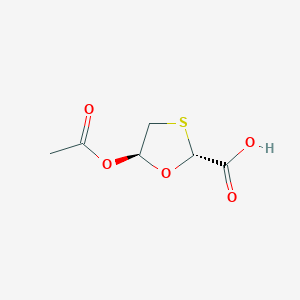

trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid is a chiral heterocyclic compound featuring a 1,3-oxathiolane ring system with an acetoxy substituent at the 5-position and a carboxylic acid group at the 2-position. Its molecular formula is C₆H₈O₅S, with a molecular weight of 192.19 g/mol. This compound is a critical intermediate in the synthesis of antiviral nucleoside analogs, notably Lamivudine (3TC), a reverse transcriptase inhibitor used in HIV and hepatitis B therapy . The trans configuration of the acetoxy group is essential for biological activity, as stereochemistry directly influences binding to viral enzymes .

Properties

CAS No. |

147027-05-2 |

|---|---|

Molecular Formula |

C6H8O5S |

Molecular Weight |

192.19 g/mol |

IUPAC Name |

(2S,5S)-5-acetyloxy-1,3-oxathiolane-2-carboxylic acid |

InChI |

InChI=1S/C6H8O5S/c1-3(7)10-4-2-12-6(11-4)5(8)9/h4,6H,2H2,1H3,(H,8,9)/t4-,6-/m0/s1 |

InChI Key |

WRUGSNIJLUOGQF-NJGYIYPDSA-N |

SMILES |

CC(=O)OC1CSC(O1)C(=O)O |

Isomeric SMILES |

CC(=O)O[C@@H]1CS[C@H](O1)C(=O)O |

Canonical SMILES |

CC(=O)OC1CSC(O1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution from Hydroxy Precursors

The most widely cited route to Compound VI begins with the 5-hydroxy-1,3-oxathiolane-2-carboxylic acid derivative (Compound V ), as detailed in U.S. Patent 7,534,885 B2. The hydroxyl group at position 5 is converted into a leaving group (LG) via reaction with thionyl chloride (SOCl₂) or acetyl chloride (AcCl) in the presence of methanesulfonic acid as a catalyst. This step generates Compound VI , where LG = Cl or OAc, respectively.

Reaction Conditions :

-

Solvent : Methylene chloride (CH₂Cl₂) or toluene.

-

Temperature : 8–25°C.

-

Catalyst : Methanesulfonic acid (0.4–1.0 mol%).

-

Workup : Distillation under reduced pressure to remove excess SOCl₂ or AcCl, followed by crystallization from methanol/ethyl acetate.

The stereochemical outcome of this step is governed by the configuration of the starting hydroxy compound. For example, (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylic acid derivatives yield the trans product due to inversion during nucleophilic substitution.

Acetylation of trans-5-Hydroxy Intermediate

An alternative approach involves direct acetylation of trans-5-hydroxy-1,3-oxathiolane-2-carboxylic acid (Compound V ). This method, exemplified in U.S. Patent Application 2009/0192310 A1, employs acetyl chloride or acetic anhydride under acidic conditions.

Key Parameters :

-

Acetylating Agent : Acetic anhydride (1.2–2.0 equiv).

-

Solvent : Dimethylformamide (DMF) or CH₂Cl₂.

-

Temperature : 0–10°C to minimize side reactions.

-

Yield : 85–92% after recrystallization from isopropyl acetate.

Optimization of Leaving Group (LG) Selection

The choice of LG significantly impacts the efficiency of subsequent coupling reactions. Patents and compare LGs such as chloride, acetate, and sulfonate esters:

| Leaving Group (LG) | Reactivity | Solubility Profile | Preferred Conditions |

|---|---|---|---|

| Chloride (Cl) | High | Low in polar solvents | SOCl₂, CH₂Cl₂, 8–15°C |

| Acetate (OAc) | Moderate | High in alcohols | AcCl, DMF, 0–10°C |

| Tosylate (OTs) | Low | Moderate in ethers | TsCl, pyridine, 25°C |

Chloride derivatives exhibit superior reactivity in SN2 displacements but require stringent temperature control to avoid racemization. Acetate groups, while less reactive, offer better stability for long-term storage.

Industrial-Scale Applications

The scalability of Compound VI synthesis is demonstrated in Example 1A of patent, where 50 g of hydroxy precursor yielded 31.5 g of oxalate salt after salification. Key scale-up considerations include:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid can undergo oxidation reactions, where the sulfur atom in the oxathiolane ring is oxidized to form sulfoxides or sulfones.

Reduction: The compound can also be reduced, typically using reducing agents like lithium aluminum hydride, to yield the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, where nucleophiles such as amines or thiols replace the acetoxy group to form new derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Amines, thiols, and other substituted derivatives

Scientific Research Applications

Antiviral Drug Synthesis

Lamivudine and Emtricitabine Production

The primary application of trans-5-acetoxy-1,3-oxathiolane-2-carboxylic acid is in the synthesis of lamivudine and emtricitabine, both of which are nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of HIV and hepatitis B. The synthesis involves several steps where the oxathiolane structure is crucial for the antiviral activity of these drugs.

Synthesis Pathway

A notable synthesis pathway includes:

- Formation of Oxathiolane Intermediate : The compound is synthesized from 5-hydroxy-1,3-oxathiolane-2-carboxylic acid through acetylation.

- Condensation with Cytosine : The acetylated compound is then reacted with cytosine derivatives to form the final nucleoside structure.

This method has been documented in patents detailing the diastereoselective synthesis processes that enhance yield and purity of the desired products .

Mechanistic Studies

Research has also focused on understanding the reaction mechanisms involving this compound. Studies indicate that this compound participates in various chemical reactions that lead to the formation of nucleosides with enhanced therapeutic profiles. The mechanisms often involve:

- Nucleophilic Substitution Reactions : These are critical for forming glycosidic bonds with nucleobases.

- Acylation Reactions : The acetoxy group plays a vital role in facilitating these reactions by enhancing electrophilicity .

Potential Future Applications

While current applications are largely centered around antiviral drug synthesis, ongoing research may uncover additional uses for this compound:

Anticancer Research

Emerging studies suggest that similar oxathiolane derivatives may exhibit anticancer properties. Investigating their mechanism of action could lead to novel therapeutic agents targeting cancer cells.

Broad-Spectrum Antiviral Agents

Given the structural similarity to other nucleosides, there is potential for this compound to be explored as a scaffold for developing broad-spectrum antiviral agents against emerging viral pathogens.

Data Summary

| Application Area | Description |

|---|---|

| Antiviral Drug Synthesis | Key intermediate in synthesizing lamivudine and emtricitabine, used for HIV and hepatitis B. |

| Mechanistic Studies | Involvement in nucleophilic substitution and acylation reactions critical for nucleoside formation. |

| Future Applications | Potential use in anticancer research and development of broad-spectrum antiviral agents. |

Case Studies

Several case studies have highlighted the effectiveness of this compound in drug synthesis:

- Synthesis Optimization : A study optimized the acetylation process to improve yields of lamivudine derivatives significantly.

- Comparative Analysis : Research comparing various synthetic pathways demonstrated that using trans isomers resulted in higher selectivity and fewer side products compared to cis counterparts .

Mechanism of Action

The mechanism of action of trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the acetoxy group can undergo hydrolysis to release acetic acid, which may then participate in biochemical pathways. The oxathiolane ring can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of trans-5-acetoxy-1,3-oxathiolane-2-carboxylic acid are compared below based on substituents, physicochemical properties, and applications:

Table 1: Comparative Analysis of 1,3-Oxathiolane-2-carboxylic Acid Derivatives

Key Differences and Research Findings:

Substituent Effects on Reactivity and Bioactivity :

- The 5-acetoxy group in the target compound enhances lipophilicity compared to the 5-oxo analog, facilitating membrane permeability in prodrug strategies .

- Menthyl esters (e.g., in Emtricitabine derivatives) introduce steric bulk, slowing enzymatic hydrolysis and prolonging systemic exposure compared to methyl esters .

Synthetic Routes :

- The target compound is synthesized via stereoselective acetylation of 5-hydroxy-1,3-oxathiolane-2-carboxylic acid under Dean-Stark conditions, similar to methods described for menthyl ester derivatives .

- In contrast, 5-oxo-1,3-oxathiolane-2-carboxylic acid is prepared via oxidation or cyclocondensation reactions, highlighting divergent pathways for functionalization .

Physicochemical Properties :

- LogP Values : The acetoxy derivative (LogP ~0.5) is more lipophilic than the oxo analog (LogP ~-0.8), impacting solubility and absorption .

- Thermal Stability : Menthyl esters exhibit higher thermal stability (decomposition >200°C) than methyl esters due to reduced volatility .

Biological Relevance :

- The trans configuration in the target compound is critical for antiviral activity, as mismatched stereochemistry (e.g., cis isomers) results in 10–100x lower potency against HIV reverse transcriptase .

- 5-Oxo derivatives lack the hydrolyzable acetoxy group required for prodrug activation, rendering them inactive in antiviral assays .

Biological Activity

trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to nucleoside analogs and has shown promise in various biological applications, particularly in antiviral and anticancer research. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparisons with related compounds.

The synthesis of this compound typically involves the acetylation of 1,3-oxathiolane-2-carboxylic acid using acetic anhydride under controlled conditions. The reaction is usually conducted at low temperatures (0-5°C) to ensure the formation of the desired trans isomer. The compound can undergo various chemical transformations, including oxidation and reduction reactions, making it a versatile intermediate for further synthetic applications.

The biological activity of this compound is largely attributed to its ability to interact with biological targets through its functional groups. The acetoxy group can hydrolyze to release acetic acid, which may participate in various biochemical pathways. Additionally, the oxathiolane ring structure allows for interactions with enzymes and proteins, potentially inhibiting their activity or altering their function.

Antiviral Activity

This compound has been investigated as a precursor for nucleoside analogs that exhibit antiviral properties. Similar compounds in the oxathiolane family have been shown to inhibit viral replication by competing with natural deoxynucleotides for incorporation into viral DNA during reverse transcription. For instance, nucleoside analogs derived from oxathiolanes have been effective against HIV by acting as nucleoside reverse transcriptase inhibitors (NRTIs), preventing viral replication .

Anticancer Activity

Research indicates that derivatives of this compound may possess anticancer properties. In vitro studies have demonstrated that certain oxathiolane derivatives can induce apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways. For example, compounds similar to trans-5-acetoxy derivatives have shown selective cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards normal cells .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains an acetoxy group and oxathiolane ring | Potential antiviral and anticancer effects |

| 5-Hydroxy-1,3-oxathiolane-2-carboxylic acid | Hydroxy group instead of acetoxy | Antiviral activity against HIV |

| 5-Methyl-1,3-oxathiolane-2-carboxylic acid | Methyl group alters properties | Varies; less studied |

The presence of specific functional groups significantly influences the biological properties of these compounds. For instance, the acetoxy group in trans-5-acetoxy derivatives enhances its potential as a bioactive molecule compared to other analogs.

Case Studies

Several studies highlight the biological activity of trans-5-Acetoxy derivatives:

- Antiviral Efficacy : A study demonstrated that oxathiolane nucleoside analogs effectively inhibited HIV replication in vitro by competing with natural nucleotides during viral DNA synthesis.

- Cytotoxicity Assays : Research on similar thiazolidine compounds showed significant cytotoxic effects on cancer cell lines such as K562 (leukemia) and HeLa (cervical cancer), suggesting that trans derivatives may exhibit comparable activities .

Q & A

Q. What are the common synthetic routes for trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid?

The synthesis typically involves multi-step strategies, including:

- Esterification : Reacting a hydroxylated oxathiolane precursor with acetylating agents (e.g., acetic anhydride) under controlled temperatures (0–5°C) to introduce the acetoxy group.

- Oxidation : Selective oxidation of intermediate thioethers using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to form the carboxylic acid moiety.

- Stereochemical control : Chiral resolution via crystallization or enzymatic methods to isolate the trans-isomer .

Q. How is the stereochemistry of this compound confirmed?

X-ray crystallography is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, leveraging high-resolution diffraction data to resolve the spatial arrangement of the acetoxy and carboxylic acid groups. Synchrotron radiation sources enhance data accuracy for small-molecule crystallography .

Q. What in vitro models are used to assess the antiviral activity of this compound?

- HIV-1 : Human T-cell lines (e.g., MT-4 or CEM) are treated with varying concentrations, and viral replication is quantified via reverse transcriptase (RT) activity assays or p24 antigen ELISA.

- Hepatitis C : HCV replicon systems in hepatoma cells (Huh-7) measure reductions in viral RNA using qRT-PCR. Dose-response curves (IC₅₀ values) are calculated to compare efficacy .

Q. What safety protocols are recommended for handling this compound?

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can synthetic yield be optimized under varying reaction conditions?

- Temperature : Lower temperatures (e.g., –10°C) during esterification reduce side reactions.

- Catalysts : Lewis acids like BF₃·Et₂O improve regioselectivity in cyclization steps.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction homogeneity. Kinetic monitoring via HPLC helps identify rate-limiting steps .

Q. How should discrepancies in antiviral efficacy across studies be addressed?

- Cell line variability : Validate results across multiple cell types (e.g., primary vs. immortalized cells).

- Assay sensitivity : Standardize viral load quantification methods (e.g., droplet digital PCR vs. traditional ELISA).

- Compound purity : Use HPLC-MS to verify >98% purity, as impurities (e.g., cis-isomers) can skew bioactivity data .

Q. What analytical strategies isolate and quantify impurities in this compound?

- HPLC-DAD : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) resolve impurities like deacetylated byproducts.

- NMR spectroscopy : ¹³C NMR detects stereochemical impurities, while ²D-COSY confirms structural integrity.

- Mass spectrometry : High-resolution MS (HRMS) identifies trace contaminants at ppm levels .

Q. What computational approaches elucidate the mechanism of antiviral action?

- Molecular docking : Simulate interactions between the compound and viral targets (e.g., HIV-1 RT) using AutoDock Vina. Focus on hydrogen bonding with catalytic residues (Asp110, Asp185).

- MD simulations : Analyze binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water).

- QSAR modeling : Correlate substituent effects (e.g., acetoxy vs. benzoyloxy) with antiviral IC₅₀ values to guide derivative design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.